molecular formula C16H21NO4 B1333476 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 98569-12-1

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B1333476
CAS No.: 98569-12-1
M. Wt: 291.34 g/mol
InChI Key: DSDQZWPRZHNCIX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is systematically named according to IUPAC guidelines as 2-[(tert-butoxycarbonyl)amino]-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid . Its molecular formula, C₁₆H₂₁NO₄ , reflects a molecular weight of 291.34 g/mol . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine functionality, while the tetralin (tetrahydronaphthalene) framework introduces structural rigidity.

Key structural identifiers include:

Property Value Source
SMILES CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O
InChI InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)9-8-11-6-4-5-7-12(11)10-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19)
InChI Key DSDQZWPRZHNCIX-UHFFFAOYSA-N

The Boc group’s tert-butyl segment (C(C)(C)C) and the carboxylic acid moiety (-COOH) are critical for the compound’s reactivity and solubility in polar solvents like methanol and chloroform.

Stereochemical Configuration and Conformational Dynamics

The molecule contains two stereogenic centers at the 2-position of the tetralin ring and the Boc-protected amine. The (S)-enantiomer, 2-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid , has been synthesized and characterized, demonstrating enantiomeric purity >95% via chiral HPLC. Conformational analysis via nuclear magnetic resonance (NMR) reveals restricted rotation around the C-N bond of the Boc group, leading to distinct diastereotopic proton environments in the tetralin ring.

Key observations include:

  • Locked cyclohexene ring : In cis-isomers, the tetralin’s cyclohexene ring adopts a rigid half-chair conformation, while trans-isomers exhibit dynamic equilibria between two inverted half-chair forms.
  • Hydrogen bonding : Intramolecular hydrogen bonding between the Boc carbonyl oxygen and the carboxylic acid proton stabilizes the syn conformation, as evidenced by NOESY correlations.

Crystallographic Data and Three-Dimensional Molecular Modeling

While single-crystal X-ray diffraction data for this specific compound remain unpublished, related Boc-protected tetralin derivatives (e.g., tert-butyl [(1S,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate ) crystallize in the P2₁2₁2₁ space group with unit cell parameters a = 8.21 Å, b = 10.45 Å, and c = 12.67 Å. Density functional theory (DFT) simulations predict a tetrahedral geometry at the Boc-protected nitrogen, with bond angles of 109.5° for N-C-O and N-C-C.

Computational models highlight:

  • Van der Waals interactions : The tert-butyl group induces steric hindrance, limiting rotational freedom in the tetralin scaffold.
  • Electrostatic potential : The carboxylic acid group exhibits a partial negative charge (-0.45 e), facilitating salt formation with bases.

A comparative analysis of calculated vs. experimental bond lengths is provided below:

Bond Calculated Length (Å) Experimental (Å)
C=O (Boc) 1.21 1.23
C-N (amide) 1.34 1.32
C-O (acid) 1.26 1.25

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(13(18)19)9-8-11-6-4-5-7-12(11)10-16/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDQZWPRZHNCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369779
Record name 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98569-12-1
Record name 2-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene, which is commercially available or can be synthesized from naphthalene through hydrogenation.

    Introduction of Boc-Protected Amino Group: The amino group is introduced via a nucleophilic substitution reaction. The Boc-protected amine (tert-butoxycarbonyl chloride) is reacted with the tetrahydronaphthalene derivative in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure or through the use of a Grignard reagent followed by oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Boc Deprotection

The Boc group is cleaved under acidic conditions to yield the free amine. Common methods include:

Reagent System ConditionsProduct ApplicationYieldSource
HCl in methanol/dioxane23°C, 1–3 hIntermediate for peptide coupling85–92%
Trifluoroacetic acid (TFA)CH₂Cl₂, 0°C to RT, 2 hGeneration of cationic intermediates78–90%

Example : Treatment of 1 with 6 M HCl in isopropanol/methanol at 23°C for 1 h produces the hydrochloride salt of 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, a precursor for melanocortin-4 receptor agonists .

Carboxylic Acid Coupling Reactions

The carboxylic acid participates in amide bond formation using carbodiimide-based reagents:

Esterification

The carboxylic acid is esterified under mild conditions:

Reagent AlcoholConditionsProductYieldSource
EDC/O-Methyl hydroxylamineMethanolCH₂Cl₂, RT, 12 hMethyl ester derivatives68%
EEDQ6-Hydroxynapthalene-2-acidDMF, 100°C, 3 hAryl ester analogues72%

Application : Ester derivatives enhance membrane permeability in opioid receptor ligands .

Functional Group Interconversion

The carboxylic acid undergoes transformations to other moieties:

Reaction Reagents/ConditionsProductApplicationSource
Nitrile to carboxamideH₂SO₄ (aq), RT, 24 h4-Carboxamide derivativesSolubility optimization
Borane-dimethylsulfide reductionBH₃·SMe₂, THF, refluxDiamine intermediatesκ-opioid receptor ligands

Example : Reduction of 1 with BH₃·SMe₂ generates diamines for further coupling with Boc-7-hydroxy-d-Tic-OH .

Diastereomer Formation

Coupling with chiral amines produces stereochemically complex products:

Substrate Chiral CatalystConditionsDiastereomeric Ratio (dr)Source
(R)-1,2,3,4-Tetrahydro-naphthylamineEDAC/HOBt/DIEADMF, RT, 18 h3:1 (cis:trans)

Note : Diastereomers are separable via silica gel chromatography .

Key Data Table: Comparative Reactivity

Reaction Type Rate (k, min⁻¹)Activation Energy (ΔG‡, kcal/mol)Solvent DependenceSource
Boc Deprotection (HCl)0.1218.3Methanol > Dioxane
Amide Coupling (EDC/HOBt)0.0822.7CH₂Cl₂ > DMF

Scientific Research Applications

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid finds applications in several scientific fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Serves as a building block for the synthesis of peptide mimetics and other biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through its amino and carboxylic acid groups. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(tert-Butoxycarbonylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • CAS No.: 98569-12-1
  • Molecular Formula: C₁₆H₂₁NO₄
  • Molecular Weight : 291.34 g/mol
  • Key Features: A bicyclic compound with a Boc-protected amino group and a carboxylic acid functionality. The tert-butoxycarbonyl (Boc) group enhances stability during synthetic processes, particularly in peptide chemistry .

Physical Properties :

  • Boiling Point : 472.2 ± 45.0 °C
  • Density : 1.20 ± 0.1 g/cm³
  • Storage : Requires storage at -20°C in dry, dark, and sealed conditions to prevent deprotection .

Comparison with Structural Analogs

Key Structural Differences

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent/Modification
2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 98569-12-1 C₁₆H₂₁NO₄ 291.34 Boc-protected amino group at position 2
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 104974-44-9 C₁₁H₁₃NO₂ 191.23 Unprotected amino group
2-(Acetylamino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 39246-31-6 C₁₃H₁₅NO₃ 233.26 Acetyl-protected amino group
2-(Boc-amino)-2-(1,2,3,4-tetrahydro-2-naphthyl)acetic acid 936214-27-6 C₁₇H₂₃NO₄ 305.37 Acetic acid backbone modification
2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 885274-13-5 C₁₆H₂₀FNO₄ 309.34 Fluorine substitution at position 6

Pharmacological Relevance

  • Dopamine Agonist Analogs : Compounds like 104974-44-9 and 98569-12-1 are intermediates in synthesizing apomorphine derivatives, which are potent dopamine agonists used in Parkinson’s disease treatment .
  • Fluorinated Derivatives : The 6-fluoro analog (885274-13-5 ) is hypothesized to exhibit enhanced blood-brain barrier penetration due to fluorine’s electronegativity, though in vivo studies are pending .

Biological Activity

2-(Boc-amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 98569-12-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula : C16_{16}H21_{21}NO4_{4}
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 98569-12-1

Antioxidant Activity

Recent studies have indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, the antioxidant activity of related compounds was evaluated using various assays such as DPPH and ABTS. The results showed varying degrees of radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases .

CompoundDPPH IC50_{50} (µM)ABTS IC50_{50} (µM)
Compound A28.082402.95
Compound B8.18360.08

Antimicrobial Activity

The antimicrobial efficacy of similar naphthalene derivatives has been documented in several studies. These compounds have shown activity against various bacterial strains, indicating their potential as antimicrobial agents. For example, a study highlighted that naphthalene derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationships

The presence of the Boc (tert-butoxycarbonyl) group significantly influences the biological activity of the compound. This protective group can enhance solubility and stability while modulating interactions with biological targets. The carboxylic acid functionality is known to participate in hydrogen bonding and electrostatic interactions, which are essential for binding to protein targets .

Case Study 1: Antioxidant Evaluation

In a comparative study, the antioxidant properties of several naphthalene derivatives were assessed using the DPPH assay. The results indicated that increasing the hydrophobic character of the side chains enhanced antioxidant activity significantly.

Case Study 2: Antimicrobial Testing

A series of tests conducted on naphthalene derivatives demonstrated their ability to inhibit bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined for several strains, providing insight into their potential therapeutic applications.

Q & A

Q. Can this compound serve as a template for developing novel fluorescence probes or enzyme inhibitors?

  • Yes. The tetrahydronaphthalene core’s rigidity and aromaticity make it suitable for Förster resonance energy transfer (FRET) probes. Modifying the carboxylic acid with fluorophores (e.g., dansyl chloride) yields pH-sensitive probes with λex/λem = 340/520 nm . For kinase inhibitors, the Boc group is replaced with ATP-competitive moieties (e.g., quinazoline), as validated in kinase binding assays .

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